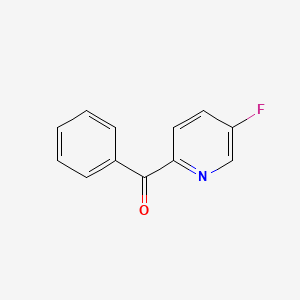

2-Benzoyl-5-fluoropyridine

描述

Contextualization of Fluorinated Pyridines within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen like pyridine (B92270), are foundational scaffolds in the development of pharmaceuticals and agrochemicals. acs.orgbeilstein-journals.org Pyridine, a six-membered ring with one nitrogen atom, is a structural motif found in numerous natural products and synthetic drugs. uni-muenster.deijpsonline.com The strategic incorporation of fluorine atoms into such heterocyclic structures is a cornerstone of modern medicinal chemistry. tandfonline.com

The introduction of fluorine can significantly alter a molecule's physicochemical properties. acs.orgmdpi.com Due to its high electronegativity and relatively small size, fluorine can modulate factors such as metabolic stability, lipophilicity, bioavailability, and receptor binding affinity. acs.orgtandfonline.comnih.gov The carbon-fluorine bond is exceptionally strong, which can block metabolically vulnerable sites in a drug molecule, thereby increasing its half-life. acs.orgnih.gov Consequently, fluorinated pyridines are highly valued building blocks in the search for new bioactive compounds, with applications ranging from pharmaceuticals to advanced materials. acs.orguni-muenster.detandfonline.com It is estimated that around 20% of all pharmaceuticals contain fluorine. nih.gov

Importance of Benzoyl-Substituted Pyridines in Organic Synthesis

The benzoyl group, a phenyl ketone, is a versatile functional group in organic synthesis. When attached to a pyridine ring, it creates a class of compounds known as benzoylpyridines. These compounds serve as crucial intermediates for creating more complex molecular architectures. chemicalbook.comgoogle.com For instance, 2-benzoylpyridine (B47108) is a known precursor for thiosemicarbazone compounds that have been studied for their cytotoxic activity. chemicalbook.comnih.gov

The ketone functionality of the benzoyl group can undergo a wide range of chemical transformations. It can be reduced to a secondary alcohol, serve as a site for nucleophilic addition, or be used to form various heterocyclic rings. Furthermore, the benzoyl moiety itself can influence the electronic properties of the pyridine ring, and both components can be functionalized to build molecular diversity. nih.govacs.org Efficient, modern synthetic methods, including photochemical and flow chemistry approaches, have been developed to access a wide array of electronically varied benzoylpyridines, highlighting their continued importance as synthetic targets and intermediates. nih.govacs.org

Research Significance and Academic Relevance of 2-Benzoyl-5-fluoropyridine

This compound is primarily recognized as a specialized building block in synthetic and medicinal chemistry. Its academic relevance stems from the unique combination of the 5-fluoropyridine core and the 2-benzoyl substituent. This structure is strategically designed to be incorporated into larger, more complex molecules.

While comprehensive studies focusing exclusively on this compound are not abundant, its value is evident from its use in the synthesis of advanced pharmaceutical candidates. For example, the 5-fluoropyridin-2-yl moiety, derived from precursors like 2-amino-5-fluoropyridine, is a key component in the discovery of potent antagonists for the P2X7 receptor and dual orexin (B13118510) receptor antagonists (DORAs) for treating insomnia. researchgate.netnih.govuvm.eduresearchgate.net Specifically, the (5-fluoropyridin-2-yl)methanone structure is central to a series of P2X7 antagonists developed to address issues of metabolic stability, where the fluoropyridine group was shown to be resistant to oxidative metabolism. acs.org The compound serves as a critical linker or fragment in constructing these larger, biologically active molecules.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H8FNO | uni.lu |

| Molecular Weight | 201.2 g/mol | uni.lu |

| Monoisotopic Mass | 201.05899 Da | uni.lu |

| IUPAC Name | (5-fluoropyridin-2-yl)(phenyl)methanone | uni.lu |

| XlogP (Predicted) | 2.0 | uni.lu |

Scope and Objectives of Academic Inquiry on the Compound

The primary objective of academic and industrial inquiry into this compound is its application as a synthetic intermediate. Research focuses on leveraging its distinct structural features for the efficient construction of novel compounds with potential therapeutic value.

The key research goals involving this compound include:

Scaffold for Drug Discovery: Utilizing the 5-fluoropyridine motif to impart favorable pharmacokinetic properties (e.g., metabolic stability, bioavailability) to new drug candidates. nih.govuvm.eduacs.org

Synthetic Handle: Employing the benzoyl group's ketone functionality as a versatile point for chemical modification and elaboration to build molecular complexity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Incorporating the entire this compound fragment into various molecular scaffolds to probe how this specific substitution pattern affects biological activity and selectivity at a given target. researchgate.netacs.org

Future research will likely continue to explore the incorporation of this and structurally similar fluorinated benzoylpyridines into libraries of compounds for screening against a wide range of biological targets. The development of more efficient and scalable synthetic routes to produce such building blocks also remains an active area of investigation. nih.govacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-fluoropyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDQDXRJYMTEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzoyl 5 Fluoropyridine and Analogues

Established Synthetic Pathways to the 2-Benzoyl-5-fluoropyridine Scaffold

The formation of the this compound core can be achieved through several established synthetic routes. These pathways primarily involve either starting with a pre-functionalized fluoropyridine ring and introducing the benzoyl group, or constructing the pyridine (B92270) ring from precursors already containing the benzoyl moiety.

Approaches Utilizing Fluoropyridine Precursors

A common and direct approach to this compound involves the use of a 5-fluoropyridine derivative as the starting material. This strategy leverages the availability of various functionalized fluoropyridines and focuses on the formation of the carbon-carbon bond between the pyridine ring and the benzoyl group.

One such method involves the reaction of a 2-halo-5-fluoropyridine with a benzoylating agent. For instance, 2-bromo-5-fluoropyridine can serve as a precursor. guidechem.com The synthesis of 2-amino-5-fluoropyridine, another key intermediate, has been achieved through a multi-step process starting from 2-aminopyridine, involving nitration, acetylation, reduction, diazotization, a Schiemann reaction, and finally hydrolysis. researchgate.netchemicalbook.com These fluorinated pyridine intermediates can then undergo cross-coupling reactions to introduce the benzoyl group.

| Precursor | Reagent(s) | Product | Reference(s) |

| 2-Aminopyridine | 1. Nitration 2. Acetylation 3. Reduction 4. Diazotization 5. Schiemann reaction 6. Hydrolysis | 2-Amino-5-fluoropyridine | researchgate.netchemicalbook.com |

| 5-Aminopyridine | Carbon tetrachloride, Bromine | 2-Bromo-5-aminopyridine | guidechem.com |

Construction via Benzoyl-Containing Intermediates

An alternative strategy involves the construction of the pyridine ring from acyclic precursors that already contain the benzoyl group. This approach allows for the formation of the fluorinated pyridine ring in the later stages of the synthesis.

For example, a one-step oxidation method has been developed for the synthesis of 2-benzoylpyridine (B47108) from phenyl(pyridine-2-yl)methanol using an ionic hydride as a catalyst and dry air or oxygen as the oxidant. google.com This method, while not directly producing the fluorinated analogue, demonstrates the principle of incorporating the benzoyl moiety before the final pyridine structure is fully elaborated. Yields of up to 95% have been reported for the non-fluorinated product. google.com Modifications of this approach could potentially be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Another established method for preparing benzoylpyridines is the Friedel-Crafts acylation of pyridine with benzoyl chloride and a Lewis acid catalyst like aluminum chloride. orgsyn.org While this method is more commonly used for the synthesis of 3- and 4-benzoylpyridines, variations in reaction conditions and starting materials could potentially be explored for the synthesis of 2-benzoylpyridine derivatives. orgsyn.org

| Precursor | Reagent(s)/Catalyst | Product | Yield | Reference(s) |

| Phenyl(pyridine-2-yl)methanol | Ionic hydride, Dry air/O₂ | 2-Benzoylpyridine | Up to 95% | google.com |

| Nicotinic acid | Thionyl chloride, Benzene, Aluminum chloride | 3-Benzoylpyridine | 90-96% | orgsyn.org |

Advanced Bond-Forming Reactions for Derivatization

Once the this compound scaffold is in hand, a variety of advanced bond-forming reactions can be employed to introduce further chemical diversity. These methods are crucial for creating analogues with tailored properties for various applications.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uniurb.itnih.gov These reactions have been extensively used in the derivatization of pyridine rings.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective. nih.gov For instance, a palladium-catalyzed cross-coupling of 2-benzoylpyridine N-oxides with aryl bromides has been reported to proceed via C(sp²)–C(O) bond cleavage, providing access to a range of 2-arylpyridine N-oxides. thieme-connect.com This methodology highlights the potential for functionalizing the benzoyl portion of the molecule. Similarly, Hiyama cross-coupling, which utilizes organosilanes, offers another versatile method for C-C bond formation under transition metal catalysis. mdpi.com

The use of fluoropyridine derivatives as starting materials for cross-coupling reactions is also well-established. nbinno.com For example, 2,5-dibromopyridine has been shown to undergo regioselective cross-coupling at the 2-position. nih.gov This selectivity is crucial for the controlled synthesis of complex molecules.

| Reaction Type | Catalyst | Coupling Partners | Product Type | Reference(s) |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | Aryl/Alkenyl halides and Vinyl amines | Phenethyl and homoallylic amines | nih.gov |

| Hiyama Coupling | Pd(OAc)₂ | Aryl chlorides and Phenyl trimethoxysilane | Biaryl derivatives | mdpi.com |

| Negishi Coupling | Pd(dba)₂/dppf | Aryl/Alkenyl triflates and Benzyl/Alkylzinc halides | Substituted arenes/alkenes | nih.gov |

Direct C-H Functionalization at Distal Positions

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying aromatic and heteroaromatic rings. acs.orgrsc.org This approach avoids the need for pre-functionalization of the substrate, streamlining synthetic routes.

Rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of fluorinated pyridines. nih.govnih.gov For instance, a Rh(III)-catalyzed C-H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This methodology could potentially be adapted for the functionalization of the pyridine ring in this compound. Rhodium catalysis has also been employed for the C-H activation and annulation of N-iminopyridinium ylides with alkynes and diazo compounds. rsc.orgresearchgate.net

Palladium-catalyzed ortho-C-H functionalization is another powerful tool, often directed by a coordinating group on the substrate. nih.gov The pyridyl group itself can act as a directing group, facilitating functionalization at the ortho-position of the benzoyl ring. nih.gov For example, a palladium(II)-catalyzed ortho-benzoxylation of 2-arylpyridines with aryl acylperoxides has been developed, showcasing the regioselectivity achievable with this method. nih.gov

| Metal Catalyst | Directing Group | Reaction Type | Functionalized Position | Reference(s) |

| Rhodium(III) | Oxime | C-H activation/annulation | Pyridine ring | nih.govnih.gov |

| Palladium(II) | Pyridyl | ortho-Benzoxylation | ortho-position of aryl group | nih.gov |

| Copper(I) | Amide | C-H fluorination | ortho-position of benzoic acid derivatives | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on Activated Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, including fluoropyridines. youtube.comnih.govfrontiersin.orgyoutube.com The fluorine atom in this compound can act as a leaving group, allowing for the introduction of various nucleophiles at the C5 position. The rate-determining step in SNAr is typically the initial attack of the nucleophile. reddit.com

The pyridine nitrogen atom activates the ring towards nucleophilic attack, making SNAr reactions on halopyridines a common synthetic strategy. researchgate.netepa.gov While SNAr reactions are well-established for electron-deficient fluoroarenes, recent advances have enabled these reactions on electron-neutral and even electron-rich systems through photoredox catalysis. nih.gov

The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen. In many cases, fluoropyridines are more reactive than their chloro- or bromo- counterparts due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. reddit.com However, the strength of the C-F bond can sometimes make the departure of the fluoride (B91410) ion more difficult.

A tandem sequence of C-H bond fluorination followed by SNAr has been developed for the diversification of heteroarenes, offering a powerful tool for late-stage functionalization. nih.govacs.org This approach allows for the introduction of a fluorine atom at a specific position, which can then be displaced by a variety of nucleophiles.

| Substrate | Nucleophile | Conditions | Product | Reference(s) |

| 2-Nitropyridines | [¹⁸F]Fluoride | 140 °C, 1-30 min | 2-[¹⁸F]Fluoropyridines | researchgate.netepa.gov |

| Unactivated Fluoroarenes | Azoles, Amines, Carboxylic acids | Organic photoredox catalysis | Substituted arenes | nih.gov |

| Aryl Fluorides | Anionic nucleophiles | t-Bu-P4 (organic superbase) | Functionalized aromatic scaffolds | acs.org |

Novel Synthetic Approaches and Reaction Design

The quest for more efficient and environmentally benign synthetic methods has led to the exploration of novel reaction designs. These modern approaches often leverage unique activation modes, such as single-electron transfer (SET) processes, to construct the target molecular framework under mild conditions.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. This strategy relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer events, thereby generating highly reactive radical intermediates. While the direct photoredox-mediated synthesis of this compound is not extensively documented, the principles of this methodology can be applied to the late-stage functionalization of a pre-existing 5-fluoropyridine core or the construction of the benzoylpyridine scaffold.

Visible-light photoredox catalysis offers a versatile platform for the introduction of fluorine-containing functional groups into aromatic systems. mdpi.comresearchgate.net This approach often utilizes a photosensitizer, such as ruthenium or iridium complexes, which, upon excitation by visible light, can promote the formation of radical species from suitable precursors. For the synthesis of fluorinated benzoylpyridines, one could envision a strategy involving the generation of a benzoyl radical from a stable precursor, which then undergoes addition to a 5-fluoropyridine derivative.

The generation of pyridyl radicals from pyridyl halides via photoredox catalysis is a known transformation and provides a pathway for the functionalization of the pyridine ring. nih.gov These pyridyl radicals can then engage in coupling reactions with various partners. A plausible photoredox-mediated approach for the synthesis of this compound could involve the generation of a 5-fluoropyridin-2-yl radical from a suitable precursor, such as 2-bromo-5-fluoropyridine, followed by its reaction with a benzoyl source.

A general representation of a photoredox catalytic cycle for the acylation of a heteroaromatic compound is depicted below:

| Step | Description |

| 1. Light Absorption | The photocatalyst (PC) absorbs a photon of visible light, transitioning to an excited state (PC*). |

| 2. Single-Electron Transfer (SET) | The excited photocatalyst can either oxidize or reduce a substrate. For acylation, it might reduce an acyl precursor to generate an acyl radical. |

| 3. Radical Addition | The generated acyl radical adds to the heteroaromatic substrate. |

| 4. Rearomatization | The resulting radical intermediate is oxidized to the final product, regenerating the ground-state photocatalyst. |

This is an interactive data table based on generalized photoredox catalytic cycles.

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions. beilstein-journals.org This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and easier purification. The application of electrochemistry in the synthesis of this compound can be conceptualized through the generation of key radical intermediates.

The electrochemical generation of aryl radicals from organoboron reagents has been demonstrated, providing a potential route to the benzoyl moiety. nih.gov Furthermore, the functionalization of pyridines can be achieved through electrochemically generated pyridyl radicals. nih.gov An electrochemical strategy for the synthesis of this compound could involve the anodic oxidation of a suitable precursor to generate a 5-fluoropyridin-2-yl radical or a benzoyl radical, followed by a cross-coupling reaction.

The electrochemical approach allows for precise control over the reaction conditions, such as electrode potential and current, which can influence the selectivity of the reaction. While direct electrochemical synthesis of this compound is not well-documented, the fundamental principles of electrosynthesis and radical chemistry provide a framework for the development of such methods. beilstein-journals.org

A hypothetical electrochemical process for the synthesis of this compound could involve the following key steps:

| Electrode | Process | Intermediate |

| Anode (Oxidation) | Generation of a benzoyl radical from a benzoic acid derivative or a 5-fluoropyridin-2-yl radical from a corresponding precursor. | Benzoyl radical or 5-fluoropyridin-2-yl radical |

| Cathode (Reduction) | Reduction of a proton source to generate hydrogen gas. | - |

| In Solution | Radical-radical coupling or addition of the generated radical to the reaction partner, followed by rearomatization. | This compound |

This is an interactive data table illustrating a potential electrochemical synthetic route.

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. mdpi.com These reactions proceed through a sequence of intramolecular or intermolecular transformations, where the product of one step is the substrate for the next, thereby minimizing waste and improving atom economy.

A notable example of a cascade reaction for the synthesis of related compounds is the Ring Opening and Closing Cascade (ROCC) mechanism. A regioselective method for the synthesis of 2-aryl-5-benzoylpyridine derivatives has been developed via the ROCC of isoxazoles. researchgate.net This reaction utilizes Fe/NH4Cl as a reducing agent to initiate the cascade. Although this specific method does not report the synthesis of a fluorinated analogue, it provides a strong foundation for developing a similar cascade approach towards this compound by employing appropriately fluorinated starting materials.

The general mechanism of this ROCC process involves:

Reductive opening of the isoxazole ring to form an enaminone intermediate.

Intramolecular cyclization of the enaminone to form a dihydropyridine (B1217469) intermediate.

Aromatization to yield the final substituted pyridine product.

Multicomponent reactions offer another powerful avenue for the synthesis of highly substituted pyridines. mdpi.com These reactions typically involve the condensation of three or more starting materials in a one-pot fashion. While a specific MCR for this compound is not readily found in the literature, the general principles of MCRs for pyridine synthesis, such as the Hantzsch pyridine synthesis and its variations, could be adapted. This would require the careful design of fluorinated building blocks that can participate in the multicomponent assembly to yield the desired product.

A representative multicomponent approach for the synthesis of a substituted pyridine is outlined below:

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| Aldehyde | β-Ketoester | Ammonia Source | Acid or Base / Heat | Dihydropyridine |

This is an interactive data table illustrating a generalized multicomponent pyridine synthesis, which would require a subsequent oxidation step to yield the pyridine.

Mechanistic Studies and Reaction Kinetics

Elucidation of Proposed Reaction Mechanisms

The synthesis of 2-Benzoyl-5-fluoropyridine and its derivatives can proceed through various mechanistic pathways, often dictated by the chosen reagents and reaction conditions. Key reaction types include electrophilic aromatic substitution, such as Friedel-Crafts acylation, and modern cross-coupling methodologies, which may involve radical intermediates.

One proposed pathway for the synthesis of benzoylpyridines involves a light-driven, catalyst-free reductive arylation. In this mechanism, a ketyl radical intermediate is generated from an aromatic aldehyde through a single electron transfer (SET) and proton transfer. Concurrently, a cyanopyridine is reduced to a radical anion. These two radical species then undergo a radical-radical cross-coupling. The final step involves the elimination of a nitrile anion to yield the benzoylpyridine product nih.gov. While this specific example does not use 5-fluorocyanopyridine, the general mechanism provides a plausible route for the formation of this compound from appropriate precursors.

Another relevant mechanistic pathway is the photocyclization of 2-benzoylpyridine (B47108) in aqueous solutions. Upon photoexcitation, 2-benzoylpyridine can form a triplet excited state, which is a key precursor in the subsequent reaction. This excited state can then undergo intramolecular cyclization, leading to the formation of various products. The exact mechanism and final products are highly dependent on the solvent and pH of the reaction medium colab.wsacs.org. These studies on the photoreactivity of 2-benzoylpyridine suggest that this compound could exhibit similar photochemical behavior, potentially leading to novel heterocyclic structures.

The classical Friedel-Crafts acylation reaction represents a traditional route for the synthesis of aryl ketones. The mechanism involves the activation of an acylating agent, such as an acyl chloride, by a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion. This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation step regenerates the aromaticity of the ring and yields the final ketone product wikipedia.orgsigmaaldrich.commasterorganicchemistry.com. The presence of the fluorine atom at the 5-position of the pyridine (B92270) ring would influence the regioselectivity of such a reaction due to its electron-withdrawing nature.

Investigation of Reactive Intermediates (e.g., aryl radicals, spirocyclization intermediates)

The reactions leading to and involving this compound are proposed to proceed through various transient species. The direct observation and characterization of these reactive intermediates are crucial for a complete understanding of the reaction mechanism.

Aryl Radicals: As suggested by the modular synthesis of benzoylpyridines, aryl radicals are key intermediates in certain synthetic routes nih.gov. The formation of a ketyl radical from an aldehyde and a pyridinyl radical anion from a cyanopyridine are central to the carbon-carbon bond formation. The stability and reactivity of these radical species will significantly influence the efficiency and outcome of the reaction.

Spirocyclization Intermediates: In the gas-phase reactions of 2-benzoylphenoxyl radicals, the formation of spirodienyl radicals has been proposed as key intermediates. These intermediates are formed through the intramolecular addition of the radical to the aromatic ring. Subsequent sigmatropic shifts within these spirodienyl intermediates can lead to the formation of six-membered ring products acs.org. While this study does not involve a pyridine ring, it provides a precedent for the potential formation of spirocyclic intermediates in radical reactions of 2-benzoylpyridine derivatives. Furthermore, the synthesis of dihydropyridine (B1217469) spirocycles has been achieved through a semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines, indicating that spirocyclization is a viable pathway for functionalizing pyridines nih.govresearchgate.net. Such intermediates could potentially be involved in reactions of this compound under specific conditions.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The feasibility and outcome of a chemical reaction are governed by both kinetic and thermodynamic factors. Kinetic studies provide information about the rate of a reaction and the factors that influence it, while thermodynamic studies offer insights into the energy changes and the position of equilibrium.

For the Friedel-Crafts acylation, kinetic studies on related systems have been performed to understand the reaction rates. Novel methods, such as the 'Titrimetric Method' and the 'Adiabatic Method', have been developed to measure the rates of aromatic acylation, using the benzoylation of toluene (B28343) as a model reaction rsc.org. These studies help in optimizing reaction conditions to achieve higher yields and selectivity.

Thermodynamic data for complexes of 2-benzoylpyridine 4-phenyl-3-thiosemicarbazone with various metal ions have been determined using a spectrophotometric method. The table below summarizes the thermodynamic stability constants (log K) and other thermodynamic parameters for these complexes tubitak.gov.tr.

| Metal Ion | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Co(II) | 5.80 | -33.10 | -28.50 | 15.40 |

| Ni(II) | 6.10 | -34.81 | -30.10 | 15.80 |

| Cu(II) | 6.50 | -37.09 | -32.20 | 16.40 |

| Zn(II) | 5.50 | -31.39 | -27.10 | 14.40 |

| Table 1: Thermodynamic data for metal complexes of 2-benzoylpyridine 4-phenyl-3-thiosemicarbazone at 25 °C. |

These data indicate that the complexation reactions are spontaneous (negative ΔG°), exothermic (negative ΔH°), and result in a small increase in entropy (positive ΔS°), suggesting that the complex formation is enthalpically driven tubitak.gov.tr. Although this study is on a derivative of 2-benzoylpyridine, it provides a valuable reference for the thermodynamic behavior of related compounds.

Stereochemical and Regiochemical Control Studies

Achieving control over stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, enabling the preparation of specific isomers with desired biological activities or material properties.

Stereochemical Control: The stereoselective synthesis of pyridinones has been accomplished through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine (B45360) nih.gov. This approach allows for the creation of specific stereoisomers. While this study does not directly involve this compound, it demonstrates a general strategy for achieving stereocontrol in reactions of pyridine derivatives.

Regiochemical Control: The regioselectivity of reactions on the pyridine ring is heavily influenced by the electronic nature and position of existing substituents. In the case of 5-fluoropyridine, the fluorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions. Conversely, in nucleophilic aromatic substitution reactions, the fluorine atom can act as a leaving group and directs the attack of nucleophiles. Studies on the regioselective functionalization of 3-chloropyridines via 3,4-pyridyne intermediates have shown that the presence of a substituent at the 2-position can significantly influence the regioselectivity of nucleophilic addition rsc.org. This highlights the importance of substituent effects in controlling the regiochemical outcome of reactions on the pyridine ring. The synthesis of C4-alkylated pyridines has also been achieved with high regioselectivity by using a maleate-derived blocking group chemrxiv.org.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting the structures of intermediates and transition states, and understanding the factors that control reactivity and selectivity.

Computational studies on the reaction of OH radicals with pyridine and its substituted derivatives have utilized transition state theory to explore the effect of substituents on the reaction rate constants oberlin.edu. These studies provide a framework for understanding the reactivity of the pyridine ring.

In a study on the selective C-3 Friedel-Crafts acylation of imidazo[1,2-a]pyridines, computational methods were used to calculate the energy profiles for the starting material, intermediate, and product. The calculations revealed a large activation energy barrier to reach the transition state, indicating that this step is rate-limiting nih.gov.

A proposed mechanism for the generation of acetylated imidazo[1,2-a]pyridines is depicted below, which follows a typical Friedel-Crafts acylation pathway involving the formation of an acylium ion intermediate nih.gov.

Figure 1: Proposed mechanism for the Friedel-Crafts acylation of imidazo[1,2-a]pyridines.

Although these computational studies were not performed on this compound itself, they demonstrate the power of computational chemistry to provide detailed mechanistic insights that can be extrapolated to related systems. Such studies on this compound could provide valuable information on its electronic structure, reactivity, and the mechanisms of its reactions.

Reactivity Profiling and Transformational Chemistry

Reactivity at the Pyridine (B92270) Heterocycle

The pyridine ring in 2-Benzoyl-5-fluoropyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is further amplified by the electron-withdrawing nature of the 2-benzoyl group. Consequently, the pyridine ring is generally deactivated towards electrophilic attack but activated for nucleophilic substitution.

Electrophilic and Nucleophilic Behavior of the Ring System

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring of this compound is challenging due to the cumulative deactivating effects of the nitrogen heteroatom and the benzoyl substituent. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields or fail to proceed altogether. The nitrogen atom is prone to protonation or coordination with Lewis acids under acidic reaction conditions, which further deactivates the ring towards electrophiles.

Nucleophilic Substitution: In contrast, the pyridine ring is highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). nih.govnih.gov The presence of the electron-withdrawing benzoyl group at the C2 position and the fluorine atom at the C5 position significantly influences the regioselectivity of such reactions. The fluorine atom at the C5 position can activate the ring towards nucleophilic attack, although in some cases, it has been observed to have a retarding effect on nucleophilic substitution at the C2 position, possibly due to lone-pair/lone-pair repulsion with the incoming nucleophile in the transition state. google.com Nucleophilic aromatic substitution (SNAr) reactions are common, with good leaving groups being readily displaced by a variety of nucleophiles. nih.govnih.govyoutube.com

Transformations of the Fluorine Substituent

The fluorine atom at the C5 position of the pyridine ring is a key site for chemical modification. Its high electronegativity makes the C5 carbon atom electrophilic and susceptible to nucleophilic attack, leading to substitution of the fluoride (B91410) ion.

Nucleophilic aromatic substitution (SNAr) is a primary transformation for the fluorine substituent. A diverse range of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride under relatively mild conditions. nih.govnih.govlookchem.com The reactivity of fluoropyridines in SNAr reactions is often greater than that of other halopyridines, a phenomenon attributed to the high electronegativity of fluorine which facilitates the initial nucleophilic attack. researchgate.netossila.com

Below is a table summarizing representative nucleophilic substitution reactions of the fluorine atom in fluoropyridine systems, which are analogous to the expected reactivity of this compound.

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | 5-Alkoxypyridine derivative | researchgate.net |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)pyridine derivative | lookchem.com |

| Nitrogen Nucleophile | Ammonia (NH3) | 5-Aminopyridine derivative | nih.gov |

| Carbon Nucleophile | Grignard Reagents (RMgX) | 5-Alkyl/Arylpyridine derivative | nih.gov |

Reactivity of the Benzoyl Moiety

The benzoyl group offers a second reactive center within the molecule, with the carbonyl group and the phenyl ring both amenable to a variety of chemical transformations.

Carbonyl Group Derivatizations

The carbonyl group of the benzoyl moiety undergoes typical reactions of ketones. These derivatizations are often employed to introduce new functionalities or to serve as a handle for further synthetic manipulations.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the corresponding oxime. nih.govmdpi.com This reaction is a standard method for the protection or modification of carbonyl groups.

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), yields the corresponding hydrazones. rsc.orgstackexchange.comnih.gov These derivatives are often crystalline solids and can be used for characterization purposes. The formation of hydrazones is a reversible reaction that proceeds via nucleophilic addition to the carbonyl carbon followed by elimination of a water molecule. nih.govresearchgate.netresearchgate.net

A summary of common carbonyl derivatization reactions is provided in the table below.

| Reagent | Product | Reaction Type | Reference |

| Hydroxylamine (NH2OH) | Oxime | Condensation | nih.govmdpi.com |

| Hydrazine (N2H4) | Hydrazone | Condensation | rsc.orgstackexchange.com |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Condensation | nih.govresearchgate.net |

| Sodium Borohydride (NaBH4) | Secondary Alcohol | Reduction | mdpi.com |

Functionalization of the Phenyl Ring

The phenyl ring of the benzoyl group can undergo both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The directing effects of the carbonyl group and any existing substituents on the ring govern the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The carbonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com Therefore, reactions such as nitration, halogenation, and sulfonation will primarily introduce substituents at the meta-positions of the phenyl ring. The deactivated nature of the ring often necessitates the use of strong activating conditions.

Nucleophilic Aromatic Substitution: If the phenyl ring is substituted with strong electron-withdrawing groups, it can become susceptible to nucleophilic aromatic substitution. nih.govnih.govyoutube.com The position of substitution will be directed by the nature and location of these activating groups.

Strategic Derivatization for Complex Molecular Synthesis

This compound serves as a versatile scaffold for the construction of more elaborate molecular architectures, finding utility in medicinal chemistry and materials science. nih.govthermofisher.comresearchgate.netacs.org The distinct reactivity of its different components allows for selective and sequential modifications.

For instance, the fluorine atom can be displaced by a nucleophile in an SNAr reaction to introduce a key fragment. Subsequently, the carbonyl group can be transformed into a new functional group, or the phenyl ring can be further functionalized. This stepwise approach enables the synthesis of complex target molecules with a high degree of control over the final structure.

An example of its utility is in the synthesis of substituted thieno[2,3-b]pyridines, which have shown anti-proliferative activity. In these syntheses, the benzoyl moiety is a key feature, and modifications to both the pyridine and phenyl rings are explored to optimize biological activity. mdpi.com The ability to selectively functionalize different parts of the this compound molecule makes it a valuable intermediate in the development of novel compounds with potential therapeutic applications.

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic landscape of molecules like 2-Benzoyl-5-fluoropyridine. Such calculations would typically optimize the molecular geometry to determine key structural parameters.

Table 1: Predicted Molecular and Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Geometry | ||

| C-F Bond Length | ~1.35 Å | The strong C-F bond influences the electronic properties of the pyridine (B92270) ring. |

| C=O Bond Length | ~1.23 Å | Typical for a ketone, indicating a polarized bond with significant double-bond character. |

| Pyridine Ring C-N Bond Lengths | ~1.33-1.34 Å | Characteristic of an aromatic heterocyclic system. |

| Dihedral Angle (Pyridine-Benzoyl) | Variable | The rotational freedom around the C-C bond connecting the pyridine and benzoyl groups is crucial for conformational analysis. |

| Electronic Properties | ||

| Dipole Moment | > 2.0 D | The presence of electronegative fluorine and oxygen atoms is expected to result in a significant molecular dipole moment. |

| HOMO Energy | Negative Value | The energy of the Highest Occupied Molecular Orbital is related to the molecule's ability to donate electrons. |

| LUMO Energy | Negative Value | The energy of the Lowest Unoccupied Molecular Orbital is related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | > 4 eV | A larger energy gap generally suggests higher kinetic stability. |

Note: The values presented in this table are estimations based on typical values for similar molecular fragments and are intended to be illustrative. Actual values would require specific quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, theoretical studies could investigate various transformations, such as nucleophilic aromatic substitution (SNAr) reactions.

Computational models can predict the activation energies associated with different reaction pathways, providing insights into which reactions are kinetically favorable. For instance, in an SNAr reaction, calculations can determine whether the attack of a nucleophile is more likely to occur at a specific position on the pyridine ring and can characterize the structure of the high-energy transition state that governs the reaction rate.

Prediction of Chemical Reactivity and Selectivity

The electronic properties derived from quantum chemical calculations are instrumental in predicting the chemical reactivity and selectivity of this compound. The distribution of electron density, often visualized through electrostatic potential maps, can highlight electrophilic and nucleophilic sites within the molecule.

The presence of the electron-withdrawing fluorine atom and benzoyl group is expected to render the pyridine ring electron-deficient, making it susceptible to nucleophilic attack. Computational models can quantify the partial charges on each atom, predicting that the carbon atoms in the pyridine ring, particularly those ortho and para to the fluorine atom and the nitrogen atom, are likely to be the most electrophilic centers. This information is crucial for predicting the regioselectivity of substitution reactions.

Advanced Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Advanced molecular modeling techniques, such as molecular dynamics simulations, can provide insights into the conformational flexibility and intermolecular interactions of this compound. The molecule possesses a key rotatable bond between the pyridine ring and the benzoyl group, leading to different possible conformations.

Computational analysis can determine the relative energies of these conformers and the energy barriers for their interconversion. Understanding the preferred conformation is essential as it can influence the molecule's packing in the solid state and its interaction with biological targets. Furthermore, molecular modeling can simulate how this compound interacts with other molecules, including solvents or biological macromolecules, by analyzing non-covalent interactions such as hydrogen bonding, and van der Waals forces.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-Benzoyl-5-fluoropyridine in solution. The combination of ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N NMR provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals corresponding to the eight distinct hydrogen atoms on the phenyl and fluoropyridine rings. The protons of the benzoyl group would appear as multiplets in the aromatic region (typically δ 7.4-8.2 ppm). The three protons on the 5-fluoropyridine ring are expected to show characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. For a similar compound, 2-Bromo-5-fluoropyridine, the proton chemical shifts and coupling constants provide a reference for the expected patterns. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing at a characteristic downfield shift (δ > 180 ppm). The carbon atoms of the fluoropyridine ring will exhibit coupling with the fluorine atom (J-coupling), resulting in splitting of their signals. The carbon directly bonded to fluorine (C5) will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two- and three-bond couplings. rsc.org

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial tool. researchgate.netnih.gov A single resonance is expected for the fluorine atom at the C5 position of the pyridine (B92270) ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H4 and H6), providing further structural confirmation. spectrabase.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be used to probe the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen is sensitive to substitution on the pyridine ring and can confirm the heterocyclic nature of the compound.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (Benzoyl) | ~7.4 - 8.2 | Multiplets (m) |

| ¹H (Fluoropyridine) | ~7.5 - 8.7 | Doublet of doublets (dd), Triplet of doublets (td) due to H-H and H-F coupling |

| ¹³C (C=O) | > 180 | Singlet (s) or Triplet (t) due to coupling with ortho-protons |

| ¹³C (Aromatic) | ~120 - 165 | Singlets (s) and Doublets (d) due to C-F coupling |

| ¹⁹F | -110 to -130 (vs. CFCl₃) | Multiplet (m) due to coupling with adjacent protons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₈FNO), the calculated monoisotopic mass is 201.0590 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the elemental composition.

The predicted m/z values for common adducts are presented below. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 202.0663 |

| [M+Na]⁺ | 224.0482 |

| [M-H]⁻ | 200.0517 |

| [M+K]⁺ | 240.0222 |

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. The most likely fragmentation pathway involves the cleavage of the bond between the carbonyl group and the pyridine ring. This would lead to two primary fragment ions: the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the 5-fluoropyridinyl cation at m/z 96. The benzoyl cation is typically a very stable and abundant fragment in the mass spectra of such compounds and can further lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation (C₆H₅⁺) at m/z 77. chemicalbook.com This fragmentation pattern is a key diagnostic feature for the benzoylpyridine core structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. The spectra of this compound will be dominated by vibrations associated with the carbonyl group, the aromatic rings, and the carbon-fluorine bond.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint for the molecule. Key absorption bands can be assigned to specific molecular vibrations. For instance, the spectrum of the closely related 2-benzoylpyridine (B47108) shows characteristic peaks for the carbonyl and aromatic systems. chemicalbook.com Similar absorptions are expected for the title compound, with the addition of a strong C-F stretching band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric breathing modes of the aromatic rings are expected to be particularly prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1660 - 1680 | Strong |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show characteristic absorption bands arising from its constituent chromophores: the benzoyl group and the fluoropyridine ring.

The spectrum will likely feature intense bands in the 250-300 nm range, which can be attributed to π → π* electronic transitions within the conjugated aromatic systems. nih.govresearchgate.net A less intense, longer-wavelength absorption band may also be observed, corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygen. The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

A key structural parameter of interest would be the dihedral angle between the plane of the phenyl ring and the plane of the fluoropyridine ring, which would define the molecule's conformation. nih.gov The analysis would also reveal details about the crystal packing, including any intermolecular interactions such as π-stacking or hydrogen bonding that stabilize the crystal lattice. As of late 2025, a crystal structure for this compound has not been deposited in public databases.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be developed to achieve good separation of the product from starting materials and byproducts.

Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography is the standard method. rsc.orgnih.gov The crude product is loaded onto a column of silica gel and eluted with an appropriate solvent system, allowing for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final assessment of purity. Using either a normal-phase or reverse-phase column, HPLC can separate the target compound from even minor impurities, allowing for accurate quantification of its purity level.

Supramolecular Chemistry and Non Covalent Interactions

Investigation of Halogen Bonding Phenomena

Halogen bonding in derivatives of 2-Benzoyl-5-fluoropyridine is a subject of significant interest. The fluorine atom at the 5-position of the pyridine (B92270) ring can act as a halogen bond acceptor. Studies on related cocrystals of benzoylpyridine isomers with halogen bond donors like 1,3,5-triiodo-2,4,6-trifluorobenzene have shown that both the pyridine nitrogen and the carbonyl oxygen can act as halogen bond acceptors. acs.org In cocrystals involving 2-benzoylpyridine (B47108), both I···N and I···O halogen bonds are observed, forming supramolecular chains. acs.org

The presence of the electron-withdrawing fluorine atom in this compound is expected to influence the electrostatic potential of the pyridine ring, potentially affecting the strength and directionality of these halogen bonds. Research on 2,5-dihalopyridine-copper(I) halide complexes has demonstrated that a fluorine atom at the 2-position can be passive in halogen bonding, while halogens at the 5-position actively participate. nih.gov The greater electron-withdrawing power of fluorine can lead to shorter and stronger halogen bonds involving other halogens on the ring. nih.gov While direct studies on this compound are limited, these findings suggest that the fluorine atom would likely modulate the halogen bonding capabilities of the molecule, influencing its crystal packing and interaction with other halogen bond donors.

Table 1: Potential Halogen Bonding Interactions in this compound Derivatives

| Donor Atom | Acceptor Atom/Group in this compound | Interaction Type |

|---|---|---|

| Iodine | Pyridine Nitrogen | I···N Halogen Bond |

| Iodine | Carbonyl Oxygen | I···O Halogen Bond |

Role in Hydrogen Bonding Networks

The carbonyl group and the pyridine nitrogen atom of this compound are primary sites for hydrogen bonding. In the solid state, molecules with similar functionalities, such as benzamides and quinolones, are known to form extensive hydrogen-bonded networks. mdpi.com For instance, benzamide (B126) derivatives can form intermolecular N-H···O hydrogen bonds, creating stable dimeric structures or chains. mdpi.com

In the context of this compound, the carbonyl oxygen can act as a hydrogen bond acceptor from suitable donors. Similarly, the pyridine nitrogen can also accept hydrogen bonds. The interplay between these two acceptor sites can lead to the formation of complex and robust hydrogen-bonded architectures, influencing the crystal packing and physical properties of the material. The fluorine substituent, through its electron-withdrawing nature, can also modulate the basicity of the pyridine nitrogen and the polarity of C-H bonds, thereby influencing the strength of hydrogen bonds.

π-π Stacking and Aromatic Interactions

The aromatic pyridine and benzoyl rings in this compound are predisposed to engage in π-π stacking interactions. These non-covalent interactions are crucial for the stabilization of crystal structures. In related molecular systems, significant π-π interactions have been observed between pyridine and benzoyl rings, leading to stacked arrangements. researchgate.net The centroid-to-centroid distances in such interactions are typically in the range of 3.4 to 3.8 Å, indicative of effective stacking. nih.gov

Table 2: Key Parameters for π-π Stacking Interactions

| Interacting Rings | Typical Centroid-Centroid Distance (Å) | Nature of Interaction |

|---|---|---|

| Pyridine - Benzoyl | 3.4 - 3.8 | π-π Stacking |

Coordination Chemistry with Metal Complexes

The pyridine nitrogen and the carbonyl oxygen of this compound provide excellent coordination sites for metal ions. Studies on analogous ligands, such as 2-acetylpyridine (B122185) benzoyl hydrazones and 2-benzoyl thiobenzimidazole, have demonstrated their ability to form stable complexes with a variety of transition metals. ias.ac.inuobaghdad.edu.iq In these complexes, the ligand typically acts as a bidentate N,O-donor, chelating to the metal center. uobaghdad.edu.iq

The coordination of this compound to metal ions can lead to the formation of discrete molecular complexes or extended coordination polymers. The resulting metallosupramolecular architectures can exhibit interesting properties, with potential applications in catalysis, materials science, and medicinal chemistry. The fluorine substituent can influence the electronic properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes.

Table 3: Potential Coordination Modes of this compound

| Metal Ion (M) | Coordinating Atoms | Potential Structure |

|---|---|---|

| Transition Metals (e.g., Cu, Zn, Ni) | Pyridine Nitrogen, Carbonyl Oxygen | Mononuclear or Polynuclear Complexes |

Photophysical Properties and Photochemistry

Absorption and Emission Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of 2-Benzoyl-5-fluoropyridine is anticipated to be dominated by electronic transitions within the benzoyl group. Typically, benzophenone and its derivatives display two main absorption bands. The first is a weak band at longer wavelengths (around 330-380 nm) corresponding to the spin-forbidden n→π* transition of the carbonyl group. The second is a much stronger band at shorter wavelengths (around 250-290 nm) arising from the π→π* transition of the aromatic rings. The presence of the fluoropyridine ring is likely to cause a slight shift in these absorption maxima compared to benzophenone itself, due to its electron-withdrawing nature.

In terms of emission, many benzophenone derivatives are known to phosphoresce at low temperatures in rigid media, but they typically exhibit very weak or no fluorescence at room temperature in solution. This is due to efficient intersystem crossing from the first excited singlet state (S₁) to the triplet state (T₁). Therefore, it is probable that this compound would also have a low fluorescence quantum yield.

Hypothetical Spectroscopic Data for this compound

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| λmax (n→π) | ~340-370 nm | Based on typical benzophenone derivatives. |

| λmax (π→π) | ~260-280 nm | Based on typical benzophenone derivatives. |

| Fluorescence | Weak or negligible at room temperature | Efficient intersystem crossing in benzophenones. |

| Phosphorescence | Potentially observable at low temperatures | Characteristic of the benzophenone triplet state. |

Excited State Dynamics and Lifetimes

Upon absorption of a photon, this compound would be promoted to an excited singlet state. The subsequent deactivation pathways are critical to its photochemistry. As is characteristic of benzophenones, the initially formed excited singlet state (S₁) is expected to undergo rapid and efficient intersystem crossing to the triplet state (T₁). The lifetime of the excited singlet state is therefore predicted to be very short, likely in the picosecond range.

The triplet state, being longer-lived, is the key intermediate in the photochemistry of benzophenones. The lifetime of the triplet state can vary significantly depending on the environment, such as the solvent and the presence of quenching agents. In the absence of reactive partners, the triplet state of a benzophenone derivative can have a lifetime ranging from microseconds to milliseconds.

Photochemical Transformations and Stability

The photochemical reactions of benzophenones are well-documented and primarily involve the reactivity of the triplet-state carbonyl group. One of the most common reactions is hydrogen abstraction from a suitable donor, leading to the formation of a ketyl radical. In the case of this compound, if a hydrogen donor is available in the reaction medium (e.g., a solvent like isopropanol), it could undergo photoreduction.

Another potential photochemical transformation is intramolecular hydrogen abstraction if a C-H bond is suitably positioned. However, in the ground state conformation of this compound, this is unlikely.

The stability of the molecule under UV irradiation will depend on the specific conditions. In the absence of hydrogen donors, it might exhibit greater stability. However, like many aromatic ketones, prolonged exposure to UV light could lead to degradation through various radical-mediated pathways. The presence of the fluorine atom on the pyridine (B92270) ring might influence the reactivity and degradation pathways compared to unsubstituted benzoylpyridine. For instance, studies on the photodegradation of benzophenones have shown that they can be transformed in the presence of sensitizers like nitrite, leading to hydroxylated and nitrated products nih.gov.

Design Principles for Fluorinated Chromophores and Emitters

The incorporation of fluorine atoms into organic chromophores and emitters is a widely used strategy in materials science to tune their electronic and photophysical properties. The principles guiding this approach can be applied to understand the role of the fluorine atom in this compound.

Inductive Effect : Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) can significantly lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a blue-shift (hypsochromic shift) in the absorption and emission spectra.

Enhanced Stability : The high bond energy of the C-F bond often imparts greater chemical and thermal stability to fluorinated compounds. This can be advantageous in applications where the material is exposed to harsh conditions.

Modulation of Intersystem Crossing : Fluorine substitution can influence the rate of intersystem crossing. While the effect is not always predictable, it can be used to either enhance or suppress phosphorescence, depending on the specific molecular architecture.

Intermolecular Interactions : Fluorine can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the packing of molecules in the solid state and, consequently, their bulk photophysical properties.

In the context of designing new materials, the strategic placement of fluorine atoms on a chromophore like benzoylpyridine could be used to fine-tune its absorption and emission wavelengths, improve its photostability, and control its excited-state dynamics for specific applications, such as in organic light-emitting diodes (OLEDs) or as photocatalysts.

Synthetic Utility and Materials Science Applications

Development as a Versatile Synthon in Organic Synthesis

The strategic placement of the benzoyl and fluoro substituents on the pyridine (B92270) core of 2-Benzoyl-5-fluoropyridine imparts a unique reactivity profile, rendering it a highly versatile synthon in organic synthesis. The fluorine atom, being the most electronegative element, significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This characteristic is pivotal in the construction of a diverse array of molecular frameworks. nih.gov

The benzoylpiperidine fragment, a related structural motif, is recognized as a privileged structure in medicinal chemistry, underscoring the value of the benzoyl group in designing bioactive molecules. mdpi.com The presence of the carbonyl group in this compound provides a reactive handle for a multitude of chemical transformations, including reductions, additions, and condensations. This dual reactivity, stemming from both the fluorinated pyridine and the benzoyl moiety, allows for a stepwise and controlled elaboration of the molecule, making it a valuable building block for complex target synthesis.

The utility of fluorinated compounds in medicinal chemistry is well-documented, with the introduction of fluorine often leading to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to biological targets. nih.gov Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutic agents.

Precursor to Complex Heterocyclic Scaffolds

The construction of complex heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. This compound has proven to be a valuable precursor for the synthesis of a variety of fused and substituted heterocyclic systems. For instance, it can be utilized in the synthesis of thieno[2,3-b]pyridines, a class of compounds that has shown potent anti-proliferative activity. nih.gov The synthesis of 5-benzoyl-thieno[2,3-b]pyridine derivatives highlights the utility of the benzoylpyridine core in building these complex structures. nih.gov

Furthermore, the reactivity of the related 2-aminopyridines in cyclization reactions to form five- and six-membered azaheterocycles suggests that this compound, after appropriate functional group manipulation, can be a key starting material for a wide range of heterocyclic frameworks. researchgate.net The presence of the fluorine atom can direct the regioselectivity of these cyclization reactions, offering a level of control that is highly desirable in synthetic chemistry.

The synthesis of fluorinated pyrazoles, another important class of heterocycles in medicinal and agrochemistry, often relies on fluorinated building blocks. nih.gov While not a direct precursor, the principles of using fluorinated synthons are directly applicable to the potential of this compound in accessing novel fluorinated heterocyclic systems.

Ligand Development for Catalysis

The pyridine moiety is a ubiquitous component of ligands in coordination chemistry and catalysis. The electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the catalytic activity of the resulting metal complexes. nih.gov The presence of a fluorine atom in the 5-position of this compound makes it an attractive candidate for the development of novel ligands.

Fluorinated ligands can impart unique properties to metal complexes, such as increased thermal and oxidative stability. rsc.org The electron-withdrawing nature of fluorine can modulate the electron density at the metal center, thereby altering the catalytic activity and selectivity of the complex. wikipedia.org For instance, in photoredox catalysis, complexes with fluorinated phenylpyridine ligands are more strongly oxidizing compared to their non-fluorinated counterparts. wikipedia.org

While specific examples of ligands derived directly from this compound are not extensively documented, the principles of ligand design strongly suggest its potential in this area. The benzoyl group could be modified to introduce additional coordination sites, leading to the formation of multidentate ligands. Palladium(II) complexes with substituted pyridine ligands have shown efficacy as precatalysts in cross-coupling reactions, indicating a potential application for complexes derived from this compound. nih.govacs.org

Integration into Advanced Functional Materials

The unique electronic and photophysical properties of fluorinated organic compounds have led to their increasing use in the development of advanced functional materials for electronic and optoelectronic applications. rsc.org The introduction of fluorine atoms into conjugated systems can lower both the HOMO and LUMO energy levels, facilitating electron injection and enhancing the material's resistance to oxidative degradation. rsc.org

These properties make fluorinated benzoylpyridine derivatives like this compound promising building blocks for the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). While the direct integration of this compound into such materials is an area of ongoing research, the established benefits of fluorination in organic electronics point towards a significant potential.

Furthermore, synthetic fluorinated fluids have found applications as lubricants in demanding environments, such as in the aerospace industry, due to their low vapor pressures and wide temperature ranges. nasa.gov While structurally different, this highlights the diverse applications of fluorinated organic molecules in materials science.

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Reactivity Modes

The reactivity of the 2-Benzoyl-5-fluoropyridine scaffold is largely dictated by the interplay of its constituent functional groups: the pyridine (B92270) ring, the benzoyl group, and the fluorine atom. While classical transformations are established, future research will likely focus on uncovering novel reactivity patterns.

One promising avenue is the exploration of dearomatization strategies for the fluoropyridine ring. The high stability of aromatic compounds often renders them inert to many chemical processes. sciencedaily.com By temporarily removing the aromaticity of the pyridine ring, subsequent functionalization, such as stereoselective hydrogenation to produce fluorinated piperidines, becomes more feasible. sciencedaily.com Such transformations would open the door to a new class of three-dimensional molecules derived from the flat, aromatic starting material.

Furthermore, direct C-H functionalization represents a powerful tool for forging new bonds without the need for pre-functionalized starting materials. nih.gov While methods for the C-H fluorination of pyridines using reagents like AgF₂ have been reported, exploring other direct C-H functionalizations (e.g., arylation, alkylation, amination) at various positions on both the pyridine and benzoyl rings of this compound could lead to a rapid diversification of its derivatives. acs.org The electronic effects of the existing benzoyl and fluoro substituents will play a crucial role in directing this reactivity, offering a rich field for mechanistic and synthetic investigation.

Table 1: Potential Undiscovered Reactivity Modes for this compound

| Reactivity Mode | Description | Potential Outcome |

|---|---|---|

| Dearomatization-Hydrogenation | Temporarily disrupting the aromaticity of the pyridine ring to allow for subsequent addition reactions like hydrogenation. sciencedaily.com | Synthesis of novel, non-aromatic, three-dimensional fluorinated piperidine (B6355638) derivatives. sciencedaily.com |

| Direct C-H Functionalization | Activating and replacing hydrogen atoms directly on the aromatic rings with other functional groups. nih.gov | Efficient, atom-economical synthesis of a diverse library of derivatives without pre-functionalization. acs.org |

Synergistic Approaches in Synthesis and Catalysis

The next wave of innovation in synthesizing derivatives of this compound will likely stem from synergistic approaches that combine different catalytic systems or reagents to achieve transformations that are not possible with a single component.

For instance, the use of dual-catalyst systems is a rapidly emerging area. A potential approach could involve combining a transition metal catalyst, which activates one part of the molecule (e.g., a C-H bond), with an organocatalyst that controls the stereochemistry of a bond formation at another site. Rhodium(III)-catalyzed C-H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating a powerful catalytic approach for building complexity on a fluorinated pyridine core. nih.gov Applying similar catalytic systems to this compound could enable the controlled introduction of various substituents.

Another synergistic strategy involves the combination of a catalyst with an additive that enhances its activity or selectivity. For example, the hydrogenation of fluorinated pyridines can be significantly improved by using a palladium catalyst in conjunction with a Brønsted acid. acs.org The acid protonates the pyridine ring, making it more susceptible to reduction by the heterogeneous catalyst. acs.org Exploring such catalyst-additive synergies for transformations involving this compound could lead to more efficient and selective synthetic routes.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize molecular design by accelerating the discovery of new molecules with desired properties. mdpi.comarxiv.org For this compound, these computational tools can be leveraged in several ways.

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, biological activity, or material characteristics of virtual derivatives of this compound. nih.gov This allows for the rapid in silico screening of vast chemical spaces, prioritizing the synthesis of only the most promising candidates and saving significant time and resources. nih.gov

Generative Models: AI-powered generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules from scratch. arxiv.orgnih.gov By providing the model with the this compound scaffold and a set of desired properties, these algorithms can generate new, synthesizable derivatives that are optimized for a specific application, such as binding to a particular biological target. arxiv.org

Reaction Prediction and Synthesis Planning: AI can also assist in the synthesis of these designed molecules. ML models can predict the outcomes of chemical reactions and help devise the most efficient synthetic routes, accelerating the entire discovery pipeline from molecular design to laboratory synthesis. mdpi.com The synergistic use of high-throughput methods in a closed loop with machine-learning-based methods is considered vital for the autonomous and accelerated discovery of molecules. mdpi.com

Table 2: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Using algorithms to forecast the properties of unsynthesized molecules. nih.gov | Rapid identification of high-potential derivatives, reducing experimental workload. nih.gov |

| De Novo Design | Employing generative models to create novel molecular structures with desired features. arxiv.orgnih.gov | Discovery of innovative compounds with optimized performance for specific targets. |

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic processes in the pharmaceutical and chemical industries. mdpi.com Future research on this compound and its derivatives will undoubtedly focus on adopting more environmentally benign methodologies.

A key area of focus is the replacement of hazardous solvents with greener alternatives like water, ethanol, or glycerol, or even moving towards solvent-free reaction conditions. mdpi.comjddhs.com For fluorination reactions specifically, traditional methods often require harsh conditions. A promising green alternative is mechanochemistry, where mechanical force (grinding) is used to drive chemical reactions in the solid state, often without any solvent. rsc.org A simple mechanochemical protocol for solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) and a quaternary ammonium (B1175870) salt has been developed, offering a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. rsc.org Adapting such solvent-free methods for the synthesis or derivatization of this compound would significantly reduce waste and environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes